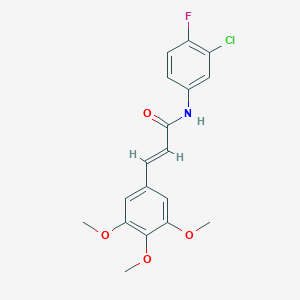

(2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

説明

The compound (2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a cinnamanilide derivative characterized by:

- Anilide moiety: A 3-chloro-4-fluorophenyl group, providing halogenated aromatic substitution.

- This structure combines halogen atoms (Cl, F) with methoxy groups, balancing lipophilicity and electronic effects. Such substitutions are common in antimicrobial and enzyme-inhibiting agents .

特性

IUPAC Name |

(E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO4/c1-23-15-8-11(9-16(24-2)18(15)25-3)4-7-17(22)21-12-5-6-14(20)13(19)10-12/h4-10H,1-3H3,(H,21,22)/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITHJWGSGTUAEP-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 3,4,5-trimethoxybenzaldehyde.

Condensation Reaction: The aniline derivative undergoes a condensation reaction with the benzaldehyde derivative in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.

Amidation: The intermediate amine is reacted with an acylating agent, such as acetic anhydride, under acidic conditions to form the final enamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

(2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

Reduction: The double bond in the enamide can be reduced to form the corresponding amide.

Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Phenolic derivatives with hydroxyl groups replacing methoxy groups.

Reduction: Saturated amide derivatives.

Substitution: Compounds with nucleophiles replacing chloro or fluoro groups.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

類似化合物との比較

Comparison with Structural Analogs

Halogenated Anilides

- (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10): Exhibited superior antibacterial activity against Staphylococcus aureus and MRSA compared to ampicillin . The trifluoromethyl group enhances lipophilicity but may reduce solubility.

(2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide (Compound 11) :

Methoxy-Substituted Analogs

- 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate: Demonstrated dual cholinesterase inhibition (AChE IC₅₀ = 46.18 µM; BChE IC₅₀ = 32.46 µM) . Comparison: The target compound’s amide linkage (vs. ester) may enhance metabolic stability, prolonging half-life .

- Comparison: The target compound’s single chloro/fluoro substitution (vs. di/tri-halogenation) likely reduces cytotoxicity while retaining anti-inflammatory activity.

Structural Isomerism and Activity

- Positional Isomers of Trimethoxyphenyl Groups :

- (2E)-N-(3-Chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide :

- A positional isomer with methoxy groups at 2,3,4-positions instead of 3,4,5.

Physicochemical and ADMET Properties

- Lipophilicity Trends :

Enzyme Inhibition Potential

- Cholinesterase Inhibition: Trimethoxycinnamates (e.g., 2-chlorophenyl ester) show activity due to methoxy groups interacting with the enzyme’s peripheral anionic site .

Antimicrobial Mechanisms :

- Halogenated anilides disrupt bacterial membrane integrity or inhibit DNA gyrase.

- The 3,4,5-trimethoxyphenyl group may synergize with halogens via dual-target inhibition .

生物活性

The compound (2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic derivative with potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a prop-2-enamide backbone substituted with a chloro-fluorophenyl group and a trimethoxyphenyl moiety. Its molecular formula is , and it exhibits significant lipophilicity due to the presence of multiple aromatic rings.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of (2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide have been investigated in various studies.

Anticancer Activity

A key area of interest is the compound's potential as an anticancer agent. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance:

- In vitro studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity (specific values to be determined from experimental data).

The proposed mechanism involves the inhibition of critical signaling pathways associated with tumor growth. Similar compounds have been shown to target the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in many cancers.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the compound's efficacy. Modifications to the phenyl groups and the introduction of electron-withdrawing groups like chlorine and fluorine have been associated with enhanced biological activity.

| Modification | Effect on Activity |

|---|---|

| Addition of chloro group | Increased binding affinity to target proteins |

| Presence of trimethoxy groups | Enhanced solubility and bioavailability |

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of (2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- Mechanistic Insights : Another investigation utilized Western blot analysis to assess the activation of apoptotic markers in treated cells. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Safety and Toxicology

Preliminary toxicity assessments are crucial for determining the safety profile of any new drug candidate. In vitro cytotoxicity tests revealed that the compound exhibited low toxicity in normal cell lines at therapeutic concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。